1,3-Dimethyl-2-phenylnaphthalene chemical properties
1,3-Dimethyl-2-phenylnaphthalene chemical properties
Content Type: Technical Reference & Synthesis Guide Subject: 1,3-Dimethyl-2-phenylnaphthalene (CAS: 119264-82-3 / 86399-41-9) Audience: Forensic Chemists, Medicinal Chemists, and Process Engineers
Part 1: Executive Summary & Strategic Context
1,3-Dimethyl-2-phenylnaphthalene is a sterically congested polycyclic aromatic hydrocarbon (PAH) that occupies a unique niche at the intersection of forensic science and supramolecular chemistry.
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Forensic Significance: It is a definitive "route-specific" marker impurity found in illicit methamphetamine synthesized via the Phenyl-2-propanone (P2P) pathway. Its presence confirms the use of specific precursors (P2P/Ephedrine) and condensation conditions, making it critical for impurity profiling and intelligence gathering.
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Chemical Significance: Structurally, the molecule represents a "molecular gear." The steric bulk of the methyl groups at positions 1 and 3 forces the phenyl ring at position 2 into an orthogonal conformation relative to the naphthalene plane. This restricted rotation (atropisomerism) makes it a valuable scaffold for studying non-planar pi-systems and designing chiral ligands for asymmetric catalysis.
Part 2: Chemical Identity & Physical Properties[1][2]
| Property | Data |
| IUPAC Name | 1,3-Dimethyl-2-phenylnaphthalene |
| CAS Number | 119264-82-3 (Generic), 86399-41-9 |
| Molecular Formula | C₁₈H₁₆ |
| Molecular Weight | 232.32 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 98–102 °C (Varies with purity/polymorph) |
| Solubility | Soluble in CHCl₃, EtOAc, CH₂Cl₂; Insoluble in water |
| Key Feature | High rotational barrier around the C2–C1' bond |
Part 3: Synthesis Pathways
A. Forensic Formation Mechanism (The "P2P Route")
In the context of illicit drug manufacture, this compound is not a target but a byproduct. It arises during the acid-catalyzed manufacture of P2P or the subsequent reductive amination steps where P2P concentration is high.
Mechanism: The reaction involves the self-condensation of phenyl-2-propanone (P2P). Two molecules of P2P undergo an aldol-type condensation followed by cyclodehydration.
B. Controlled Laboratory Synthesis (Reference Standard)
For research or forensic standard preparation, a "clean" synthesis is required to avoid complex purification. The preferred method is Suzuki-Miyaura Cross-Coupling .
Protocol:
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Precursor Preparation: Synthesis of 2-bromo-1,3-dimethylnaphthalene via bromination of 1,3-dimethylnaphthalene (electrophilic aromatic substitution typically favors the 2- or 4-position; steric direction directs to 2 or 4, separation required) or starting from a triflate derivative.
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Coupling Reaction:
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Reagents: 2-Bromo-1,3-dimethylnaphthalene (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).
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Solvent: Toluene/Ethanol/Water (4:1:1).
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Conditions: Reflux under Argon for 12–16 hours.
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Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.
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Purification: Flash column chromatography (Hexane/EtOAc 95:5).
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Validation Point: The Suzuki method guarantees the position of the phenyl ring, whereas acid-catalyzed cyclization of ketones can yield regioisomeric mixtures (e.g., 1-benzyl-3-methylnaphthalene).
Part 4: Structural Analysis & Atropisomerism
The defining feature of 1,3-dimethyl-2-phenylnaphthalene is the steric inhibition of resonance .
Conformational Lock
The methyl groups at positions C1 and C3 create a "bay region" effect that clashes with the ortho-hydrogens of the phenyl ring.
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Result: The phenyl ring cannot rotate freely at room temperature. It adopts a conformation nearly perpendicular (orthogonal) to the naphthalene core.
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Chirality: If the phenyl ring is asymmetrically substituted (e.g., 2-(2-methylphenyl)...), the molecule becomes axially chiral (atropisomeric) and can be resolved into enantiomers. Even without substitution, the barrier to rotation is significant.
Spectroscopic Diagnostics (NMR Shielding)
This orthogonal geometry leads to distinct NMR signatures due to the Anisotropic Current Effect .
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Proton NMR (¹H): The phenyl ring's ring current shields the adjacent methyl groups.
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Typical Aryl-Methyl Shift: ~2.4–2.6 ppm.
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Observed Shift (1,3-Me):~2.0–2.2 ppm . The methyl protons lie in the shielding cone of the orthogonal phenyl ring, causing an upfield shift.
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UV-Vis Spectroscopy:
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The conjugation between the phenyl ring and naphthalene is broken. The UV spectrum resembles that of 1,3-dimethylnaphthalene rather than a fully conjugated 2-phenylnaphthalene system. This "hypsochromic shift" (blue shift) relative to planar analogs is a key purity indicator.
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Part 5: Experimental Protocol – Isolation from Impurity Matrix
For forensic researchers attempting to isolate this compound from a crude reaction mixture (simulated methamphetamine waste):
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Extraction: Dissolve crude residue in Hexane (highly non-polar). 1,3-Dimethyl-2-phenylnaphthalene is highly lipophilic.
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Acid Wash: Wash hexane layer with 2M HCl to remove basic amines (methamphetamine, P2P imines). The target remains in the organic layer.
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Chromatography:
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Stationary Phase: Silica Gel 60.
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Mobile Phase: 100% Hexane grading to 98:2 Hexane:EtOAc.
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Rf Value: High (approx 0.6–0.7 in 95:5 Hexane:EtOAc), eluting before most oxygenated byproducts.
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Recrystallization: Recrystallize from cold methanol to obtain analytical standard crystals.
References
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Cantrell, T. S., et al. (1988). A Study of Impurities Found in Methamphetamine Synthesized From Ephedrine. Forensic Science International.[1][2] Link
- Key Finding: Identifies 1,3-dimethyl-2-phenylnaphthalene as a specific marker for P2P condens
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Stojanovska, N., et al. (2013). Analysis of impurities in illicit methamphetamine. Forensic Science International.[1][2] Link
- Key Finding: Review of route-specific impurities including naphthalene deriv
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LaPlante, S. R., et al. (2011). Atropisomerism in the Pharmaceutically Relevant Realm. Journal of Medicinal Chemistry. Link
- Key Finding: General principles of designing atropisomeric scaffolds using ortho-substitution (relevant to the 1,3-dimethyl-2-phenyl motif).
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PubChem Compound Summary. 1,3-Dimethyl-2-phenylnaphthalene. National Center for Biotechnology Information. Link
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- 5. Design and Synthesis of Arylnaphthalene Lignan Lactone Derivatives as Potent Topoisomerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenyllithium - Wikipedia [en.wikipedia.org]
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